
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as FMCP, is a synthetic compound that belongs to the pyrazole class of drugs. It is a potent and selective cannabinoid receptor type 1 (CB1) antagonist and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide exerts its effects by selectively blocking the CB1 receptor, which is primarily expressed in the central nervous system. CB1 receptors are involved in several physiological processes, including appetite regulation, pain perception, and memory formation. By blocking the CB1 receptor, 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide reduces the activity of the endocannabinoid system, which is involved in these processes.
Biochemical and physiological effects:
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including reducing food intake and body weight, reducing drug-seeking behavior, and reducing inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more specific targeting of the endocannabinoid system. However, one limitation is that 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide can have off-target effects at high concentrations, which can complicate the interpretation of results.
Future Directions
For research on 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide include further studies on its potential therapeutic applications, including its effects on appetite regulation, addiction, and neurodegenerative diseases. Additionally, further studies are needed to explore the potential side effects of 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide and to optimize its dosing and administration. Finally, research is needed to develop more selective CB1 antagonists with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-fluorobenzonitrile with 2-methylcyclohexanone, followed by the reaction of the resulting product with propyl bromide and hydrazine hydrate. The final step involves the reaction of the intermediate with 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid chloride to obtain 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in several areas, including obesity, addiction, and neurodegenerative diseases. It has been shown to reduce food intake and body weight in animal models of obesity and has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c1-3-12-26-18-13-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-17-7-5-4-6-14(17)2/h8-11,13-14,17H,3-7,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBONLKBAYODFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2CCCCC2C)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

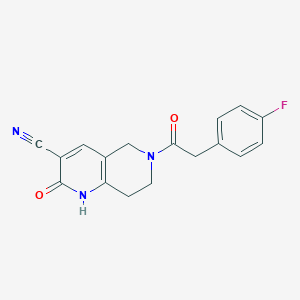
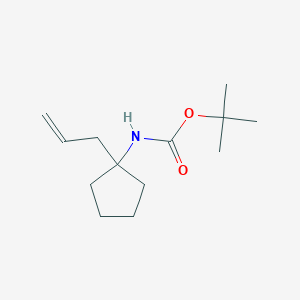
![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)
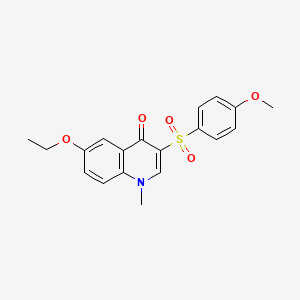
![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)
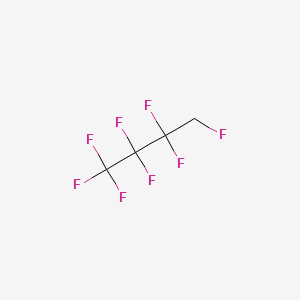
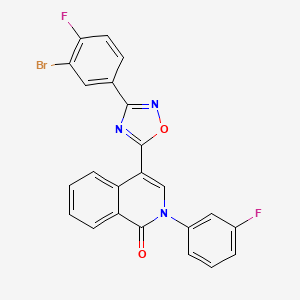
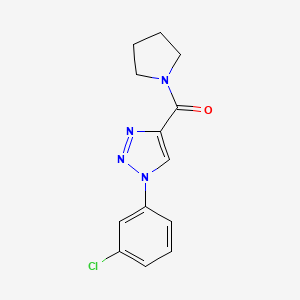
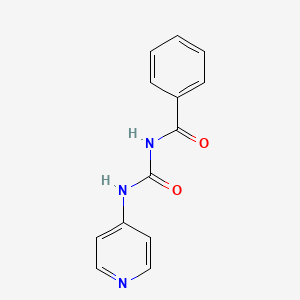
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)